trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester
Overview
Description
trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group attached to a butadienylcarbamate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester typically involves the reaction of 2,2,2-trichloroethanol with buta-1,3-dien-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets, leading to the modification of functional groups. The trichloroethyl group acts as a protecting group, which can be selectively cleaved under specific conditions, allowing for controlled modification of the target molecules. The pathways involved include nucleophilic substitution and elimination reactions, which facilitate the introduction or removal of functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
2,2,2-Trichloroethanol: Employed as a protecting group for acids and acetals.
2,2,2-Trichloroethyl acetate: Utilized in organic synthesis for the protection of functional groups.
Uniqueness
trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is unique due to its combination of a trichloroethyl group with a butadienylcarbamate moiety, providing enhanced reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERUESRQTJURBD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CNC(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502080 | |
Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77627-82-8 | |
Record name | 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate in organic synthesis?
A1: 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate is a valuable reagent in Diels-Alder reactions. [] This compound exhibits regio- and stereoselectivity, meaning it preferentially reacts at specific positions and in a specific orientation, leading to the controlled formation of desired products. [] This control is crucial for synthesizing complex molecules with defined stereochemistry, which is particularly important in fields like medicinal chemistry.
Q2: What are the key structural features of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate revealed by spectroscopic data?
A2: The provided spectroscopic data offers insights into the structure:
- IR (KBr): The peaks at 3350 cm−1, 1710 cm−1, and 1540 cm−1 indicate the presence of N-H stretching (from carbamate), C=O stretching (from carbamate), and C=C stretching (from diene), respectively. []
- 1H NMR (CDCl3): The multiplets between 7.0-4.8 ppm correspond to the protons on the diene system, highlighting its presence. The singlet at 4.68 ppm is characteristic of the CH2 group adjacent to the trichloromethyl group. []
- 13C NMR: The signals at 150.7 and 132.8 ppm confirm the presence of the two sp2 hybridized carbons in the carbamate group. The signals between 124.9 and 112.7 ppm correspond to the four carbons of the diene system. []
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